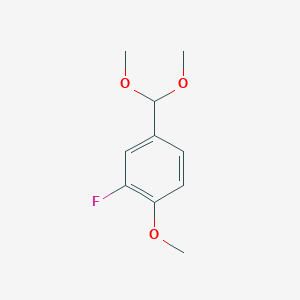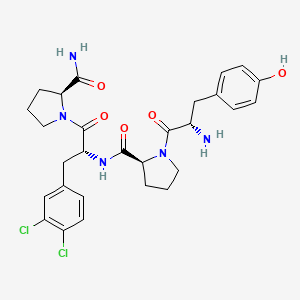![molecular formula C11H16OS B12591537 (2S)-2-[(Phenylsulfanyl)methyl]butan-1-ol CAS No. 651304-53-9](/img/structure/B12591537.png)
(2S)-2-[(Phenylsulfanyl)methyl]butan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-[(Phenylsulfanyl)methyl]butan-1-ol: is an organic compound characterized by the presence of a phenylsulfanyl group attached to a butanol backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-[(Phenylsulfanyl)methyl]butan-1-ol typically involves the reaction of a suitable butanol derivative with a phenylsulfanyl reagent. One common method is the nucleophilic substitution reaction where a halogenated butanol reacts with thiophenol under basic conditions to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The process may also involve purification steps such as distillation or recrystallization to isolate the final product.
化学反応の分析
Types of Reactions:
Oxidation: (2S)-2-[(Phenylsulfanyl)methyl]butan-1-ol can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: It can participate in nucleophilic substitution reactions where the phenylsulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted butanol derivatives.
科学的研究の応用
Chemistry:
Synthesis of Complex Molecules: (2S)-2-[(Phenylsulfanyl)methyl]butan-1-ol can be used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biochemical Studies: The compound can be used to study the effects of phenylsulfanyl groups on biological systems.
Medicine:
Drug Development:
Industry:
Material Science: Used in the synthesis of materials with specific properties, such as polymers or resins.
作用機序
The mechanism by which (2S)-2-[(Phenylsulfanyl)methyl]butan-1-ol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The phenylsulfanyl group can participate in various biochemical pathways, influencing the activity of these targets. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
類似化合物との比較
(2S)-2-[(Phenylsulfanyl)methyl]propan-1-ol: Similar structure but with a propanol backbone.
(2S)-2-[(Phenylsulfanyl)methyl]ethan-1-ol: Similar structure but with an ethanol backbone.
Uniqueness:
Structural Features: The butanol backbone provides unique steric and electronic properties compared to its shorter-chain analogs.
Reactivity: The presence of the phenylsulfanyl group imparts specific reactivity patterns that can be exploited in various chemical reactions.
This detailed article provides a comprehensive overview of (2S)-2-[(Phenylsulfanyl)methyl]butan-1-ol, covering its preparation, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
651304-53-9 |
|---|---|
分子式 |
C11H16OS |
分子量 |
196.31 g/mol |
IUPAC名 |
(2S)-2-(phenylsulfanylmethyl)butan-1-ol |
InChI |
InChI=1S/C11H16OS/c1-2-10(8-12)9-13-11-6-4-3-5-7-11/h3-7,10,12H,2,8-9H2,1H3/t10-/m0/s1 |
InChIキー |
HFCRUPQNUDDISM-JTQLQIEISA-N |
異性体SMILES |
CC[C@@H](CO)CSC1=CC=CC=C1 |
正規SMILES |
CCC(CO)CSC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Methyl-1-[4-(methylsulfanyl)phenyl]-3-(morpholin-4-yl)propan-1-one](/img/structure/B12591461.png)

![4-[2-(Pentafluorophenyl)ethenyl]benzaldehyde](/img/structure/B12591479.png)

![5-[2-(Ethenyloxy)ethoxy]-1,1,1,2,2,3,3,4,4-nonafluoropentane](/img/structure/B12591490.png)
![2-[(2-Hexyl-4-methylphenyl)sulfanyl]-1,3,5-trimethylbenzene](/img/structure/B12591497.png)
![6-{[(1,2-Benzothiazol-3-yl)amino]methylidene}-2-methoxycyclohexa-2,4-dien-1-one](/img/structure/B12591509.png)
![1-[4-(Hydroxymethyl)phenyl]-2-(pyrrolidin-1-yl)propan-1-one](/img/structure/B12591518.png)
![3-Methoxy-N-[1-(3-methoxybenzoyl)cyclohexyl]-2-methylbenzamide](/img/structure/B12591528.png)
![1,2,4-Dithiazolidine-3,5-dione, 4-[(1S)-1-methylpropyl]-](/img/structure/B12591529.png)

![Benzene, 1-[bis(ethylthio)methyl]-4-fluoro-](/img/structure/B12591539.png)
![3-Bromo-4-[(cyclopropylmethyl)sulfamoyl]benzoic acid](/img/structure/B12591541.png)
